3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride
Description
The compound 3-Azaspiro[5.5]undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride (hereafter referred to as the target compound) is a spirocyclic amine derivative characterized by:
- A 3-azaspiro[5.5]undecane core, which consists of two fused six-membered rings sharing a single nitrogen atom at the spiro center.
- A 3-(dimethylamino)propyl chain at position 3, introducing a cationic tertiary amine moiety.
- A dihydrochloride salt formulation, enhancing aqueous solubility and bioavailability.
This compound’s structural features make it relevant in medicinal chemistry, particularly for targeting ion channels or enzymes where conformational rigidity and amine functionality are critical .
Properties
CAS No. |
95946-00-2 |
|---|---|
Molecular Formula |
C19H40Cl2N2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(9-tert-butyl-3-azoniaspiro[5.5]undecan-3-yl)propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H38N2.2ClH/c1-18(2,3)17-7-9-19(10-8-17)11-15-21(16-12-19)14-6-13-20(4)5;;/h17H,6-16H2,1-5H3;2*1H |
InChI Key |
VYVHBWNKDOBBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC[NH+](CC2)CCC[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The azaspiro[5.5]undecane scaffold is commonly prepared from cyclic ketones such as 4,4-disubstituted cyclohexanones. For example, 4,4-dipropylcyclohexanone has been used as a precursor in related azaspiro syntheses, indicating that similar cyclohexanone derivatives bearing tert-butyl substituents can be employed to generate the desired spirocyclic ring system.
Attachment of the 3-(Dimethylamino)propyl Side Chain
The 3-(dimethylamino)propyl substituent is introduced via alkylation of the nitrogen atom in the azaspiro ring with an appropriate 3-dimethylaminopropyl halide or tosylate. This step typically involves nucleophilic substitution under basic conditions, where the nitrogen lone pair attacks the electrophilic carbon of the side chain precursor.
Formation of the Dihydrochloride Salt
After obtaining the free base of 3-(9-tert-butyl-3-azaspiro[5.5]undecan-3-yl)-N,N-dimethylpropan-1-amine, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal HCl. This salt form enhances the compound's solubility and stability for pharmaceutical applications.
Representative Synthetic Example (Based on Patent EP0310321B1)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4,4-tert-butylcyclohexanone | Starting material for spiro ring formation |
| 2 | Ammonia or primary amine, reductive amination | Formation of azaspiro ring system |
| 3 | 3-(dimethylamino)propyl chloride or bromide, base (e.g., NaH, K2CO3) | Alkylation of nitrogen to attach side chain |
| 4 | HCl gas or ethanolic HCl | Formation of dihydrochloride salt |
This sequence is supported by examples where similar azaspiro compounds were synthesized by reductive amination of cyclohexanone derivatives followed by alkylation and salt formation.
Data Tables on Physicochemical Properties (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C19H38N2·2HCl |
| Molecular Weight | Approx. 330 g/mol (including dihydrochloride) |
| SMILES | CC(C)(C)C1CCC2(CC1)CCN(CC2)CCCN(C)C |
| Predicted Collision Cross Section (CCS) [Ų] | 178.8 ([M+H]+), 187.0 ([M+Na]+), 188.5 ([M+NH4]+) |
| Salt Form | Dihydrochloride |
Source: PubChem data on related compounds
Research Findings and Notes
- The synthetic routes emphasize the importance of the spirocyclic core rigidity and the steric bulk of the tert-butyl group for biological activity.
- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions.
- The dihydrochloride salt form is preferred for enhanced solubility and handling.
- Variations in the side chain or substituents on the azaspiro ring have been explored to optimize binding affinity and pharmacological profiles.
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired effect.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
a. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Key Differences: Contains a ketone group at C9 instead of tert-butyl. Features a Boc-protected amine (tert-butyloxycarbonyl) rather than a dimethylaminopropyl chain.
- Implications :
b. 3-Benzyl-3-azaspiro[5.5]undecane Hydrochloride (CAS 1085-84-3)
- Key Differences: Substitutes the dimethylaminopropyl chain with a benzyl group. Only a monohydrochloride salt (vs. dihydrochloride).
- The single chloride ion results in lower polarity compared to the target compound’s dihydrochloride form .
c. 9-Methyl-3-(3-dimethylaminopropyl)-3-azaspiro[5.5]undecane (CAS not available)
- Key Differences :
- Replaces the tert-butyl group at C9 with a methyl group .
- Lower metabolic stability due to the smaller methyl group .
Compounds with Varied Spirocyclic Cores
a. 1,5-Dioxaspiro[5.5]undecane Derivatives
- Key Differences :
- Replaces the nitrogen in the spiro core with oxygen atoms .
- Example: (2S,6R,8S)-8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a).
- Implications :
b. 1-Azaspiro[5.5]undecane (Histrionicotoxin Core)
- Key Differences :
- Nitrogen positioned at C1 instead of C3.
- Derived from natural alkaloids (e.g., histrionicotoxin).
- Implications :
Salt Forms and Physicochemical Properties
| Compound | Salt Form | Molecular Weight | Solubility (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Dihydrochloride | ~365.3 g/mol | High (polar solvents) | tert-butyl, dimethylaminopropyl |
| 3-Benzyl-3-azaspiro[5.5]undecane | Hydrochloride | ~297.8 g/mol | Moderate | Benzyl |
| 9-Methyl-3-azaspiro[5.5]undecane | Hydrochloride | ~203.1 g/mol | Low | Methyl |
| 3-Azaspiro[5.5]undecane (unsubstituted) | Hydrochloride | ~189.7 g/mol | Low | None |
- Observations: The dihydrochloride salt of the target compound significantly enhances solubility, critical for intravenous formulations. Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce binding pocket compatibility .
a. Antiviral Activity (Influenza A M2 Inhibitors)
- Unsubstituted 3-azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5) shows activity against influenza A M2 proton channels.
- Target Compound Advantage: The dimethylaminopropyl chain may enhance binding via additional cationic interactions, while the tert-butyl group could prolong half-life .
Biological Activity
3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 373.43 g/mol. Its solubility profile indicates it is soluble in water and organic solvents like DMSO and ethanol, facilitating its use in various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₈N₂Cl₂ |
| Molecular Weight | 373.43 g/mol |
| Solubility | Water (>25 mg/ml), DMSO (>25 mg/ml) |
| Structure | Spirocyclic |
The biological activity of 3-azaspiro(5.5)undecane derivatives is primarily attributed to their interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways:
- JAK-STAT Pathway Inhibition : Research has shown that azaspirane derivatives can inhibit the JAK-STAT signaling pathway, particularly in hepatocellular carcinoma (HCC) models. For instance, a related compound demonstrated an IC50 value of 7.3 μM against HCC cells by suppressing the phosphorylation of JAK1, JAK2, and STAT3 .
- GABA Receptor Modulation : Compounds derived from the azaspiro framework have been identified as antagonists of GABA type A receptors (GABAAR). These interactions can modulate immune responses and influence T cell activity, which is significant in inflammatory conditions .
- M2 Proton Channel Inhibition : The compound has been reported as a potent inhibitor of the M2 proton channel, with an IC50 value of 0.92 μM, suggesting potential applications in antiviral therapies .
Pharmacological Effects
The pharmacological effects of 3-azaspiro(5.5)undecane derivatives include:
- Antitumor Activity : Several studies have indicated that these compounds exhibit significant antitumor effects by inducing apoptosis in cancer cells through caspase activation and inhibiting angiogenesis .
- Immunomodulatory Effects : The modulation of GABAARs by these compounds influences T cell proliferation and macrophage function, showcasing their potential in treating autoimmune diseases .
- Antiviral Properties : As inhibitors of the M2 protein in influenza viruses, these compounds may serve as alternatives to existing antiviral agents with reduced side effects .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of azaspirane derivatives against HCC, a specific derivative was found to significantly reduce tumor growth in vivo. The treatment led to decreased levels of phosphorylated STAT3 and enhanced apoptosis markers such as cleaved caspase-3 in treated tumors compared to controls .
Case Study 2: GABAAR Antagonism
A series of experiments demonstrated that specific azaspiro derivatives could effectively antagonize GABAARs in vitro, leading to reduced T cell activation in murine models of asthma. This suggests potential therapeutic applications for managing inflammatory diseases where T cell responses are detrimental .
Q & A
Q. What are the key synthetic strategies for preparing 3-azaspiro[5.5]undecane derivatives, and how do reaction conditions influence yield and purity?
The synthesis of spirocyclic compounds like 3-azaspiro[5.5]undecane derivatives often involves cyclocondensation of ketones with nitriles or amines under basic catalysis. For example, cyclohexanone reacts with malononitrile and aminopropene derivatives in ethanol with KOH or NaOEt to form spiro intermediates . Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 0–25°C), and chromatographic purification (e.g., silica gel with MeOH/MeCN mixtures) to isolate diastereomers . Purity is confirmed via HPLC or LC-MS, with attention to residual solvents and byproducts.
Q. How is the structural rigidity of 3-azaspiro[5.5]undecane derivatives validated experimentally?
X-ray crystallography and NMR spectroscopy are critical. The spirocyclic core’s rigidity is confirmed by X-ray diffraction showing fixed dihedral angles between the cyclohexane and piperidine rings . H and C NMR reveal distinct chemical shifts for axial/equatorial protons (e.g., 3.0–4.5 ppm for N-methyl groups) and sp-hybridized carbons (e.g., 50–70 ppm) .
Q. What pharmacological activities have been reported for structurally related azaspiro compounds?
Analogous compounds, such as triazaspiro[5.5]undecane derivatives, exhibit antagonistic activity against chemokine receptors (e.g., CCR5/CXCR3), validated via in vitro binding assays (IC < 100 nM) and inhibition of leukocyte migration in murine models . Structure-activity relationship (SAR) studies highlight the importance of substituents like tert-butyl groups for metabolic stability and dimethylaminoalkyl chains for receptor affinity .
Advanced Research Questions
Q. How do stereochemical variations in 3-azaspiro[5.5]undecane derivatives impact their biological activity?
Diastereomers of azaspiro compounds show divergent pharmacological profiles. For example, (3R,9R)-configured derivatives exhibit 10-fold higher CCR5 antagonism than (3S,9S)-isomers due to optimized steric complementarity with the receptor’s hydrophobic pocket . Chiral resolution via preparative HPLC (e.g., using CHIRALPAK® columns) is essential for isolating enantiopure samples .
Q. What analytical challenges arise in quantifying 3-azaspiro[5.5]undecane derivatives in biological matrices, and how are they addressed?
Matrix effects (e.g., phospholipid interference in plasma) and low analyte concentrations require solid-phase extraction (SPE) with Oasis HLB cartridges and LC-MS/MS detection. Deuterated internal standards (e.g., BP-3-d5) improve quantification accuracy, achieving limits of detection (LOD) < 1 ng/mL . Method validation includes spike-recovery tests (85–115%) and cross-laboratory reproducibility assessments.
Q. How can discrepancies between in vitro and in vivo efficacy data for azaspiro compounds be resolved?
Poor oral bioavailability or rapid metabolism (e.g., N-demethylation) often explains reduced in vivo activity. Pharmacokinetic studies in rodents using radiolabeled analogs (e.g., C-tagged) identify major metabolites via HPLC-radiochromatography. Formulation strategies like liposomal encapsulation or prodrug design (e.g., esterification of tertiary amines) enhance systemic exposure .
Q. What computational methods are effective in predicting the binding modes of 3-azaspiro[5.5]undecane derivatives to target receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions. Key parameters include Gibbs free energy (ΔG < −8 kcal/mol) and hydrogen-bonding networks with residues like Asp113 in CCR5. QSAR models incorporating Hammett constants (σ) and logP values further prioritize analogs for synthesis .
Methodological Considerations
Q. What strategies are employed to optimize the synthetic scalability of 3-azaspiro[5.5]undecane derivatives?
Transitioning from batch to flow chemistry reduces reaction times (e.g., 2 hours vs. 24 hours) and improves yields (>80%) by maintaining precise temperature/pH control. Catalytic methods (e.g., Pd/C for hydrogenation) minimize byproduct formation, while telescoping steps (e.g., in situ HCl salt formation) streamline purification .
Q. How are stability studies designed to assess the shelf-life of 3-azaspiro[5.5]undecane dihydrochloride salts?
Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) monitors degradation via HPLC. Hydrolytic susceptibility at the spirocyclic amine is mitigated by packaging in amber glass under nitrogen .
Q. What in vitro models are used to evaluate the anti-inflammatory potential of azaspiro compounds?
Primary human PBMCs or THP-1 monocytes are stimulated with LPS/IFN-γ to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Transwell assays quantify inhibition of chemotaxis toward CCL3/MIP-1α, with IC values correlating to clinical efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
